5-Amino-2-chloro-4-fluorophenyl methyl carbonate
Overview
Description
5-Amino-2-chloro-4-fluorophenyl methyl carbonate (ACFPC) is an organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile compound that can be used in a variety of different reactions, including the synthesis of drugs, agrochemicals, and other organic compounds. ACFPC has been extensively studied for its chemical and biological properties and has been found to have a wide range of applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Amino-2-chloro-4-fluorophenyl methyl carbonate involves the reaction of 5-Amino-2-chloro-4-fluoroaniline with dimethyl carbonate in the presence of a base catalyst.
Starting Materials
5-Amino-2-chloro-4-fluoroaniline, Dimethyl carbonate, Base catalyst (e.g. potassium carbonate)
Reaction
Add 5-Amino-2-chloro-4-fluoroaniline to a reaction vessel, Add dimethyl carbonate to the reaction vessel, Add a base catalyst to the reaction mixture, Heat the reaction mixture to a temperature of 80-100°C, Stir the reaction mixture for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with water and dry to obtain 5-Amino-2-chloro-4-fluorophenyl methyl carbonate
Scientific Research Applications
5-Amino-2-chloro-4-fluorophenyl methyl carbonate has been extensively studied for its chemical and biological properties. It has been used in the synthesis of a wide range of pharmaceuticals and agrochemicals, including antibiotics, antivirals, and antifungals. Additionally, 5-Amino-2-chloro-4-fluorophenyl methyl carbonate has been studied for its potential use in the synthesis of other organic compounds, such as biodegradable polymers and surfactants.
Mechanism Of Action
The mechanism of action of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate is not completely understood. However, it is believed that the reaction of CFA and MC produces a carbocation intermediate, which is then attacked by the nucleophilic nitrogen atom of the amine group of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate. This reaction produces the desired product, 5-Amino-2-chloro-4-fluorophenyl methyl carbonate.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate are not completely understood. However, it has been suggested that 5-Amino-2-chloro-4-fluorophenyl methyl carbonate may act as an inhibitor of the enzyme CYP2C19, which is involved in the metabolism of certain drugs. Additionally, 5-Amino-2-chloro-4-fluorophenyl methyl carbonate has been found to have antioxidant and anti-inflammatory properties, although further research is needed to fully understand the mechanisms of action.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-Amino-2-chloro-4-fluorophenyl methyl carbonate in laboratory experiments is its versatility. It can be used in a variety of different reactions for the synthesis of a wide range of compounds. Additionally, 5-Amino-2-chloro-4-fluorophenyl methyl carbonate is a relatively inexpensive compound, making it an attractive option for laboratory use.
One of the main limitations of using 5-Amino-2-chloro-4-fluorophenyl methyl carbonate in laboratory experiments is its low solubility in water. This makes it difficult to use in aqueous solutions, as the compound will not dissolve in water. Additionally, the reaction of CFA and MC is exothermic and can lead to the formation of unstable by-products, which can be difficult to separate from the desired product.
Future Directions
In the future, 5-Amino-2-chloro-4-fluorophenyl methyl carbonate could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be done to investigate the biochemical and physiological effects of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate and its potential use as an inhibitor of CYP2C19. Finally, further research could be done to improve the solubility of 5-Amino-2-chloro-4-fluorophenyl methyl carbonate in water, as well as to develop more efficient methods for the synthesis of the compound.
properties
IUPAC Name |
(5-amino-2-chloro-4-fluorophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-8(12)14-7-3-6(11)5(10)2-4(7)9/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOLDUNQMDIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C(=C1)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445061 | |
Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |
CAS RN |
110957-08-9 | |
Record name | 5-Amino-2-chloro-4-fluorophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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